Ethanethiol, 2-(acetoacetylamino)-
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Overview
Description
Ethanethiol, 2-(acetoacetylamino)-: is an organic compound with the molecular formula C6H11NO2S It is a derivative of ethanethiol, featuring an acetoacetylamino group attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(acetoacetylamino)- typically involves the reaction of ethanethiol with acetoacetic acid derivatives. One common method includes the reaction of ethanethiol with acetoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of ethanethiol, 2-(acetoacetylamino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2-(acetoacetylamino)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetoacetylamino moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-(acetoacetylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research explores its potential as a precursor for drug development, especially in designing thiol-based therapeutics.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(acetoacetylamino)- involves its interaction with molecular targets through its thiol and acetoacetylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The acetoacetylamino group can participate in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but without the acetoacetylamino group.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness: Ethanethiol, 2-(acetoacetylamino)- is unique due to the presence of both thiol and acetoacetylamino functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
63950-93-6 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-oxo-N-(2-sulfanylethyl)butanamide |
InChI |
InChI=1S/C6H11NO2S/c1-5(8)4-6(9)7-2-3-10/h10H,2-4H2,1H3,(H,7,9) |
InChI Key |
HGFWQRPSTVETPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCS |
Origin of Product |
United States |
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